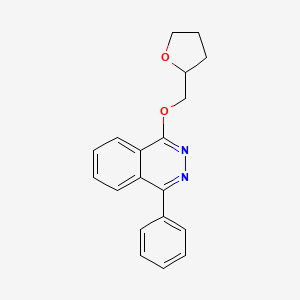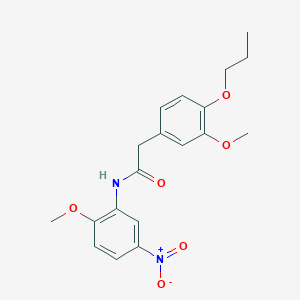
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPA belongs to the class of acetanilide derivatives and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is not fully understood. However, it has been proposed that N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide exerts its anti-inflammatory and analgesic effects through the inhibition of COX-2. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to possess various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to exhibit potent anti-inflammatory and analgesic properties, making it a useful tool for studying the inflammatory response and pain pathways. However, N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has some limitations. It has been found to exhibit moderate toxicity in vitro, which may limit its use in certain experiments. Additionally, N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. One area of interest is the development of novel anti-inflammatory drugs based on N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been used as a lead compound in the development of various analogs that exhibit improved potency and selectivity. Another area of interest is the study of the pharmacokinetic properties of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in vivo. Understanding the metabolism and distribution of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in vivo will be crucial for the development of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide-based drugs. Additionally, the potential use of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic properties. N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been used as a lead compound in the development of novel anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-9-27-17-7-5-13(10-18(17)26-3)11-19(22)20-15-12-14(21(23)24)6-8-16(15)25-2/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYRJZSDHQTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B4083362.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4083382.png)
![ethyl 3-({[7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4083392.png)
![N-[4-({[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083398.png)
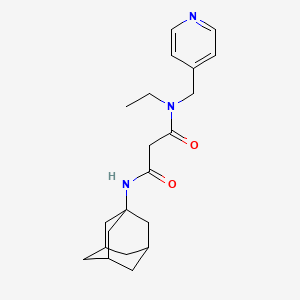
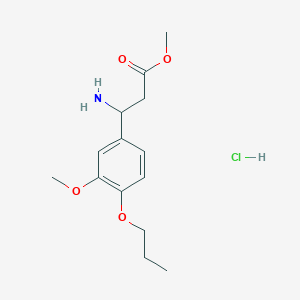
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083433.png)
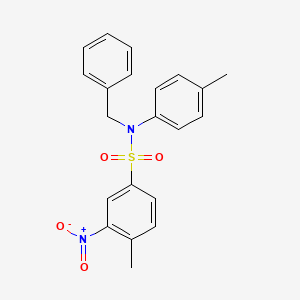
![2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4083458.png)

![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)
